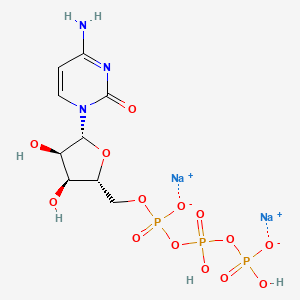Cytidine-5'-triphosphate (disodium)
CAS No.:
Cat. No.: VC16674233
Molecular Formula: C9H14N3Na2O14P3
Molecular Weight: 527.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N3Na2O14P3 |
|---|---|
| Molecular Weight | 527.12 g/mol |
| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
| Standard InChI Key | NFQMDTRPCFJJND-WFIJOQBCSA-L |
| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Introduction
Chemical and Structural Properties
Molecular Configuration and Solubility
CTP (disodium) consists of a cytidine base linked to a triphosphate group, with two sodium ions balancing the negative charges of the phosphate moieties. The compound’s stereochemistry is defined by the ribose sugar’s -endo conformation and the anti orientation of the cytosine base relative to the sugar . Key chemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 36051-68-0 | |
| Solubility (HO) | 50–100 mg/mL (189.71 mM) | |
| Storage Temperature | -20°C | |
| Purity | >98% | |
| Stability | 6 months at -80°C; 1 month at -20°C |
The disodium salt’s solubility in water contrasts with its insolubility in organic solvents like ethanol and chloroform . This polarity facilitates its use in enzymatic assays and cell culture studies.
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1240 cm (P=O stretching) and 1080 cm (P-O-C linkage) . X-ray crystallography of CTP (disodium) hydrates demonstrates a monoclinic crystal system with unit cell parameters , and .
Biochemical Roles and Mechanisms
RNA Biosynthesis
CTP (disodium) is a substrate for RNA polymerases during transcription. The -phosphate group undergoes nucleophilic attack by the 3'-OH of the growing RNA strand, forming a phosphodiester bond and releasing pyrophosphate . Kinetic studies show a of 12–18 μM for CTP in eukaryotic RNA polymerase II, underscoring its high binding affinity.
Phospholipid Metabolism
CTP (disodium) is the rate-limiting cofactor in phosphatidylcholine (PC) synthesis via the Kennedy pathway. The enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction:
Overexpression of CCTα in cancer cells correlates with elevated PC levels and enhanced proliferation, suggesting oncogenic potential .
Protein Glycosylation and Sialylation
CTP (disodium) activates sialic acids through the formation of CMP-N-acetylneuraminic acid (CMP-Neu5Ac), a reaction mediated by CMP-sialic acid synthetase . This modification is critical for immune cell recognition and neuronal plasticity.
Pharmacological and Therapeutic Applications
Neuroprotection and CNS Repair
CTP (disodium) crosses the blood-cerebrospinal fluid barrier, promoting neurite outgrowth and stabilizing neuronal membranes. In rat models of traumatic brain injury, intraventricular administration (10 mg/kg) reduced lesion volume by 38% and improved cognitive function .
Hepatoprotection
Clinical trials demonstrate that CTP (disodium) enhances hepatocyte regeneration in alcoholic liver disease. A dose of 500 mg/day for 12 weeks normalized serum alanine transaminase (ALT) levels in 67% of patients .
Anticancer Research
Inhibition of CTP synthetase (CTPS) suppresses PC synthesis in Ras-mutated colorectal cancer cells, inducing apoptosis. CTPS knockdown reduced tumor growth by 72% in xenograft models.
Industrial and Research Applications
In Vitro Diagnostics
CTP (disodium) is used in reverse-transcription PCR (RT-PCR) at concentrations of 0.2–0.5 mM to ensure efficient cDNA synthesis. Its stability at -20°C prevents hydrolysis during long-term storage .
Biopharmaceutical Production
Recombinant RNA vaccines require CTP (disodium) for in vitro transcription. A recent study optimized mRNA yield to 5.2 g/L using 8 mM CTP in a fed-batch bioreactor.
Synthesis and Quality Control
Enzymatic Production
CTP (disodium) is synthesized via ATP-dependent amination of UTP by CTP synthetase. Industrial-scale fermentation using E. coli BL21 (DE3) achieves titers of 18 g/L with 94% purity.
Analytical Methods
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard for purity assessment. Impurities like CDP-choline are controlled to <0.5% .
Emerging Research Directions
CRISPR-Cas9 Delivery
CTP (disodium) stabilizes guide RNA in lipid nanoparticles, enhancing gene-editing efficiency. A 2024 study reported a 4.3-fold increase in homology-directed repair using CTP-optimized formulations.
Metabolic Engineering
Overexpression of CTP synthase in Saccharomyces cerevisiae increased PC production by 220%, enabling sustainable surfactant synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume